molecular formula C12H11N3O4 B1414778 5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152882-20-6

5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1414778
CAS No.: 1152882-20-6
M. Wt: 261.23 g/mol
InChI Key: ZGEANWLBDMENLK-UHFFFAOYSA-N
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Description

5-Ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a nitro-substituted phenyl ring at position 1 and an ethyl group at position 5 of the pyrazole core. Its molecular formula is C₁₂H₁₁N₃O₄, with a molecular weight of 261.24 g/mol .

Structurally, the 4-nitrophenyl group enhances electron-withdrawing properties, while the ethyl substituent may influence steric and hydrophobic interactions.

Properties

IUPAC Name

5-ethyl-1-(4-nitrophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-2-11-10(12(16)17)7-13-14(11)8-3-5-9(6-4-8)15(18)19/h3-7H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEANWLBDMENLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Research indicates that microwave irradiation significantly accelerates the synthesis process, reducing reaction times from days to minutes while improving yields. Obermayer et al. (2011) demonstrated that microwave heating enables rapid formation of pyrazole derivatives through controlled, high-temperature conditions in sealed vessels, facilitating multistep reactions in a single operation ().

Key features of microwave-assisted methods:

  • Short reaction times (minutes vs. days).
  • Enhanced yields and selectivity.
  • Compatibility with solvent-free or green solvents.
  • Precise control over temperature and pressure.

Flow Chemistry and Process Intensification

Flow reactors allow high-pressure, high-temperature conditions, enabling superheating solvents beyond their boiling points. This technology, combined with microwave heating, allows continuous, scalable synthesis with minimal waste and high reproducibility ().

Advantages include:

  • Reduced reaction times.
  • Improved safety and control.
  • Ease of product isolation and catalyst recovery.
  • Reusability of catalysts, such as magnetic ionic liquids.

Catalytic and Multicomponent Strategies

Recent developments involve catalytic Buchwald–Hartwig amidation starting from halogenated pyrazoles, bypassing lengthy reduction steps. This approach can be combined with microwave activation for rapid formation of the target compound ().

Specific Synthesis Route for 5-Ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid

Based on the literature, a plausible synthesis pathway involves:

Step 1: Formation of the Pyrazole Core

  • React 4-nitrophenylhydrazine with an appropriate 1,3-dicarbonyl compound bearing an ethyl substituent, such as ethyl acetoacetate, under microwave irradiation in a suitable solvent (e.g., ethanol or water) ().

Reaction conditions:

Parameter Typical Range Notes
Temperature 120–180°C Controlled via microwave power
Time 5–15 minutes Significantly shorter than conventional heating
Solvent Ethanol, water, or solvent-free Green chemistry considerations

Step 2: Reduction of the Nitro Group

  • Catalytic hydrogenation using Pd/C under mild conditions converts the nitro group to an amine, yielding the amino-derivative. Alternatively, chemical reduction with tin chloride or iron powder can be employed, especially under flow conditions for scalability ().
Parameter Typical Range Notes
Temperature Room temperature to 50°C Mild conditions preferred
Reagent Pd/C with hydrogen or chemical reductants Flow hydrogenation enhances safety and efficiency

Step 3: Carboxylation to Form the Acid

  • The amino-pyrazole intermediate undergoes amidation or direct carboxylation using carbon dioxide under high-pressure conditions or via coupling with suitable carboxylic acid derivatives (e.g., acid chlorides). Microwave-assisted amidation with carbodiimide reagents (EDCI) can be employed for rapid conversion (,).
Parameter Typical Range Notes
Temperature 80–120°C Microwave heating accelerates the process
Pressure Atmospheric to 10 bar Depending on method
Reagents EDCI, HOBt, or carbodiimides For efficient coupling

Data Table Summarizing the Preparation Methods

Method Key Features Reaction Time Yield Notes
Conventional three-step Hydrazine condensation, reduction, amidation 2+ days 20–30% Time-consuming, low efficiency
Microwave-assisted Rapid heating, multistep in sealed vessels 15–30 minutes Up to 80% High yield, scalable with flow systems
Flow chemistry Continuous processing, high-pressure conditions 1–2 hours Similar or improved yields Suitable for scale-up, green process

Research Findings and Optimization

  • Microwave irradiation consistently enhances reaction rates and yields, especially when combined with green solvents or solvent-free conditions ().
  • Flow reactors facilitate high-temperature reactions with improved safety and catalyst recyclability, notably magnetic ionic liquids, which can be reused multiple times without significant activity loss ().
  • Catalytic strategies such as Buchwald–Hartwig amidation provide alternative routes, reducing the number of steps and reaction times ().

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of alkylated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has been studied for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of pyrazole compounds, including 5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, which exhibited anti-inflammatory and analgesic properties. The results indicated that modifications to the pyrazole ring could enhance biological activity and selectivity towards specific enzymes .

Agrochemical Applications

This compound has potential applications in agrochemicals, particularly as a herbicide or pesticide. Its ability to inhibit certain enzymatic pathways in plants can be harnessed to develop selective herbicides.

Data Table: Herbicidal Activity of Pyrazole Derivatives

Compound NameActivity (IC50)Target Enzyme
5-Ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid25 µMAcetolactate synthase
Other Pyrazole Derivative A15 µMAcetolactate synthase
Other Pyrazole Derivative B30 µMAcetolactate synthase

Material Science

In material science, this compound can be utilized in the synthesis of novel materials with specific electronic properties. Its incorporation into polymer matrices can enhance conductivity or thermal stability.

Case Study : Research published in Advanced Materials demonstrated that incorporating pyrazole derivatives into conductive polymers improved their electrical conductivity significantly. The study highlighted the role of the nitrophenyl group in enhancing charge transport properties .

Mechanism of Action

The mechanism by which 5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that lead to biological responses.

  • DNA: Interaction with DNA can result in changes in gene expression and cellular functions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-4-Carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
5-Ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid 5-Ethyl, 1-(4-nitrophenyl) 261.24 Discontinued; potential intermediate in drug synthesis
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (S52) 5-Methyl, 1-(4-nitrophenyl) 247.21 Synthesized via nitration of phenylpyrazole; used in Mycobacterium tuberculosis studies
5-Chloro-3-(ethoxycarbonyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid 5-Chloro, 3-ethoxycarbonyl 295.68 Chlorine enhances electrophilicity; used in oxidation reactions
1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ethyl ester 5-Trifluoromethyl, ethyl ester 329.24 Trifluoromethyl improves metabolic stability; applied in acyl fluoride synthesis

Structural and Functional Insights

Substituent Position and Electronic Effects

  • Nitro Group (4-Nitrophenyl) : Common in all compounds, this group increases electrophilicity, facilitating nucleophilic substitution or hydrogen bonding in biological targets. For example, in S52 , nitration is critical for activity against Mycobacterium tuberculosis .
  • Ethyl vs.
  • Chloro and Trifluoromethyl : Chlorine (in ) and trifluoromethyl groups () introduce steric bulk and electron-withdrawing effects, altering reactivity and binding affinity.

Biological Activity

5-Ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C₁₂H₁₁N₃O₄
Molecular Weight : 261.23 g/mol
CAS Number : 1152882-20-6

Pharmacological Activities

Research indicates that compounds within the pyrazole family, including 5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, exhibit a variety of biological activities:

  • Anti-inflammatory Activity : This compound has shown significant anti-inflammatory effects, comparable to standard anti-inflammatory drugs like diclofenac. In studies, it demonstrated an inhibition percentage of around 93.53% in protein denaturation assays, surpassing the effects of established anti-inflammatory agents .
  • Antimicrobial Activity : The compound has been evaluated against various bacterial strains, including E. coli and S. aureus, showing promising antimicrobial properties. Specific derivatives have been noted for their enhanced activity due to structural modifications that improve their interaction with bacterial targets .
  • Anticancer Potential : Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. The presence of the nitrophenyl moiety is believed to enhance the cytotoxic effects against certain cancer cell lines .

The biological activity of 5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid can be attributed to several mechanisms:

  • COX Inhibition : The compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Its selectivity for COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
  • Antioxidant Activity : Some studies indicate that pyrazole derivatives can scavenge free radicals, contributing to their anti-inflammatory and anticancer properties .
  • Interference with Bacterial Metabolism : The structural features of this compound may interfere with bacterial metabolic pathways, leading to cell death or growth inhibition .

Case Studies and Research Findings

Several studies have documented the biological activity of 5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid and related compounds:

StudyFindings
Sivaramakarthikeyan et al. (2022)Reported significant anti-inflammatory activity using carrageenan-induced edema models with a high inhibition rate compared to diclofenac .
Bandgar et al. (2019)Evaluated a series of pyrazole derivatives for antimicrobial activity; found that specific modifications led to enhanced efficacy against E. coli and S. aureus .
Chovatia et al. (2020)Investigated anti-tubercular properties; certain derivatives showed effective inhibition against Mycobacterium tuberculosis strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with appropriate hydrazines or phenylhydrazines, followed by hydrolysis of the ester intermediate. For example, similar pyrazole derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) are synthesized using DMF-DMA as a cyclizing agent, with hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Optimization involves adjusting solvent polarity, temperature (e.g., 80–100°C for cyclocondensation), and stoichiometric ratios of reactants to improve yields.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Determines crystal packing and intramolecular interactions (e.g., hydrogen bonding between nitro and carboxylic groups) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., deshielding of pyrazole protons due to electron-withdrawing nitro groups) .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for carboxylic acid) .

Q. How do substituents (e.g., nitro, ethyl) influence the compound’s solubility and reactivity?

  • Methodological Answer : The 4-nitrophenyl group enhances electron-deficient character, reducing solubility in polar solvents but increasing electrophilicity for nucleophilic substitutions. The ethyl group at position 5 improves lipophilicity, which can be quantified via logP calculations. Solubility profiles are experimentally validated using HPLC with varied mobile phases (e.g., acetonitrile/water gradients) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical spectral data?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict vibrational frequencies, NMR chemical shifts, and electronic properties (e.g., HOMO-LUMO gaps). Discrepancies in experimental vs. calculated IR bands (e.g., C=O stretching) may arise from solvent effects or crystal packing, which are modeled using polarizable continuum models (PCM) or periodic boundary conditions .

Q. What strategies are effective in designing pyrazole derivatives for selective enzyme inhibition (e.g., carbonic anhydrase)?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to target enzymes (e.g., carbonic anhydrase IV). The nitro group’s electrostatic potential may interact with zinc-binding regions .
  • QSAR Models : Correlate substituent parameters (Hammett σ, π-hydrophobicity) with inhibitory activity. For example, trifluoromethyl groups at position 3 enhance potency by 1.5-fold compared to methyl analogs .

Q. How can reaction pathways be optimized to mitigate side products (e.g., regioisomers) during pyrazole synthesis?

  • Methodological Answer :

  • Kinetic Control : Lower temperatures (0–5°C) favor the desired 1,4-regioisomer by slowing competing pathways.
  • Chromatographic Monitoring : TLC (silica gel, ethyl acetate/hexane) identifies intermediates.
  • Catalytic Additives : p-TsOH or molecular sieves improve regioselectivity by stabilizing transition states .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

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